(E)-2-Cyano-5-methyl-hex-2-enoic acid methyl ester
CAS No.: 96914-67-9
Cat. No.: VC8355515
Molecular Formula: C9H13NO2
Molecular Weight: 167.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96914-67-9 |
---|---|
Molecular Formula | C9H13NO2 |
Molecular Weight | 167.2 g/mol |
IUPAC Name | methyl (E)-2-cyano-5-methylhex-2-enoate |
Standard InChI | InChI=1S/C9H13NO2/c1-7(2)4-5-8(6-10)9(11)12-3/h5,7H,4H2,1-3H3/b8-5+ |
Standard InChI Key | XQKFLKVOVNWEMQ-VMPITWQZSA-N |
Isomeric SMILES | CC(C)C/C=C(\C#N)/C(=O)OC |
SMILES | CC(C)CC=C(C#N)C(=O)OC |
Canonical SMILES | CC(C)CC=C(C#N)C(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an (E)-configured double bond between C2 and C3, a cyano group at C2, and a methyl ester at C1. The 5-methylhexyl chain introduces steric bulk, influencing its reactivity and solubility. The (E)-stereochemistry is confirmed by NMR data, which shows a trans coupling constant () for the vinylic proton .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | methyl (E)-2-cyano-5-methylhex-2-enoate | |
SMILES | CC(C)C/C=C(\C#N)/C(=O)OC | |
InChIKey | XQKFLKVOVNWEMQ-VMPITWQZSA-N | |
XLogP3 | 1.655 |
Physical Properties
The compound is a colorless liquid at room temperature with a predicted boiling point of and a density of . Its moderate lipophilicity () suggests solubility in organic solvents like ethyl acetate and benzene, aligning with its use in solution-phase reactions .
Synthesis and Production
Industrial Synthesis
The most common synthesis involves a Knoevenagel condensation between isovaleraldehyde and methyl cyanoacetate, catalyzed by ammonium acetate in acetic acid. This one-pot reaction proceeds at in benzene, yielding the product in 60% after distillation .
Table 2: Reaction Parameters
Purification and Characterization
The crude product is washed with water, dried over sodium sulfate, and distilled under reduced pressure (). Purity is verified via NMR, showing characteristic signals at , , and .
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
The α,β-unsaturated ester moiety participates in conjugate additions with nucleophiles (e.g., amines, thiols), enabling the construction of γ-amino esters or thioethers. These products are precursors to bioactive molecules, including protease inhibitors and antiviral agents .
Cycloaddition Reactions
The electron-deficient double bond undergoes [4+2] cycloadditions with dienes, forming functionalized cyclohexene derivatives. Such intermediates are critical in synthesizing terpenoids and polycyclic natural products .
Precaution | Recommendation | Source |
---|---|---|
Ventilation | Use in well-ventilated areas | |
Protective Equipment | Gloves, goggles | |
Storage | Cool, dry, away from oxidizers |
Environmental Considerations
The ester’s hydrolytic stability in aqueous environments is limited, with potential degradation to cyanoacetic acid derivatives. Proper disposal via incineration is advised to prevent groundwater contamination .
Recent Advances and Research Directions
Asymmetric Catalysis
Recent studies explore chiral catalysts to induce enantioselectivity in Michael additions of this ester, aiming to access stereochemically complex pharmacophores. For example, cinchona alkaloid-based catalysts achieve up to 80% enantiomeric excess in model reactions .
Computational Modeling
Density functional theory (DFT) calculations predict the compound’s reactivity in polar solvents, guiding solvent selection for reactions requiring charge separation. Simulations indicate acetonitrile as optimal for stabilizing transition states in cycloadditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume